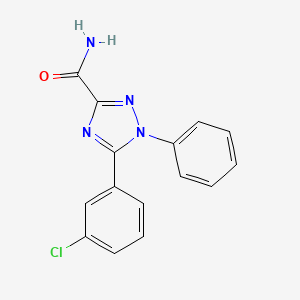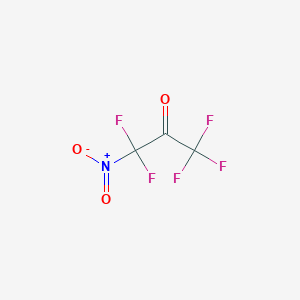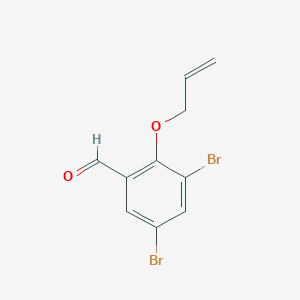
3,5-Dibromo-2-(prop-2-en-1-yloxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-2-(prop-2-en-1-yloxy)benzaldehyde: is an organic compound with the molecular formula C10H8Br2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with two bromine atoms at positions 3 and 5, and a prop-2-en-1-yloxy group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-(prop-2-en-1-yloxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dibromobenzaldehyde.
Alkylation Reaction: The 3,5-dibromobenzaldehyde undergoes an alkylation reaction with prop-2-en-1-ol in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dibromo-2-(prop-2-en-1-yloxy)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or diethyl ether.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation Reactions: 3,5-Dibromo-2-(prop-2-en-1-yloxy)benzoic acid.
Reduction Reactions: 3,5-Dibromo-2-(prop-2-en-1-yloxy)benzyl alcohol.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Biological Studies: May be used in studies involving enzyme interactions or as a probe in biochemical assays.
Pharmaceutical Research: Potential precursor for the synthesis of biologically active compounds.
Industry:
Chemical Industry: Used in the production of specialty chemicals and fine chemicals.
Polymer Industry: Potential use in the synthesis of polymers with unique properties.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-2-(prop-2-en-1-yloxy)benzaldehyde depends on the specific application and reaction it is involved in. Generally, the compound can act as an electrophile in substitution reactions due to the presence of electron-withdrawing bromine atoms. The aldehyde group can participate in nucleophilic addition reactions, and the prop-2-en-1-yloxy group can undergo various transformations depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yloxy group.
3,5-Dibromo-4-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with the prop-2-yn-1-yloxy group at position 4.
2-(Prop-2-yn-1-yloxy)benzaldehyde: Lacks the bromine substituents.
Propriétés
Numéro CAS |
181280-07-9 |
|---|---|
Formule moléculaire |
C10H8Br2O2 |
Poids moléculaire |
319.98 g/mol |
Nom IUPAC |
3,5-dibromo-2-prop-2-enoxybenzaldehyde |
InChI |
InChI=1S/C10H8Br2O2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h2,4-6H,1,3H2 |
Clé InChI |
QIQJQIHIQXHUEL-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C=C(C=C1Br)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B14142814.png)
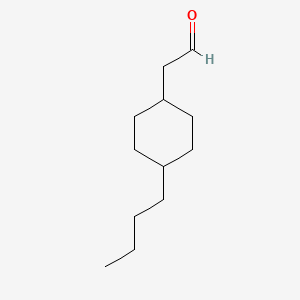
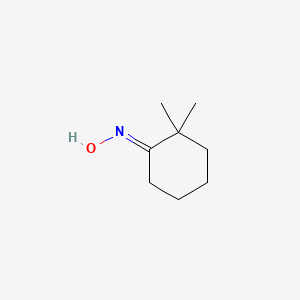

![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14142828.png)
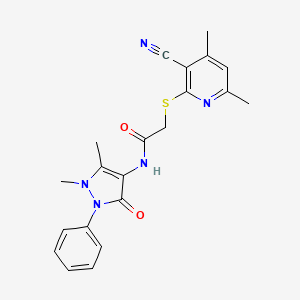
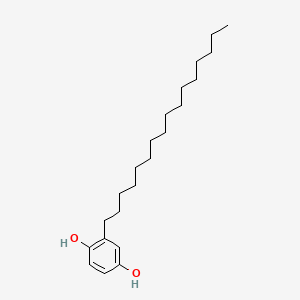
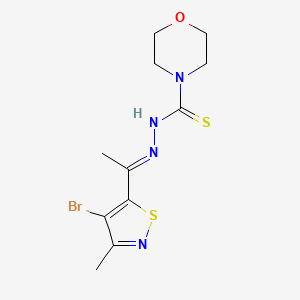
![2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14142849.png)
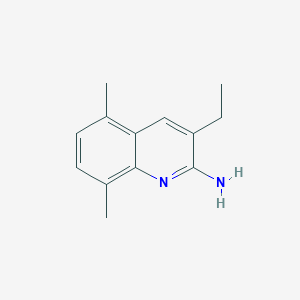
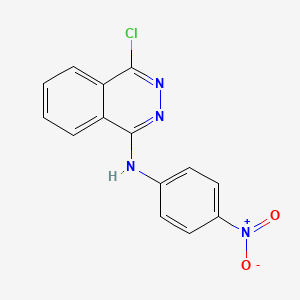
![1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one](/img/structure/B14142867.png)
